1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound characterized by the presence of both benzimidazole and tetrahydropyrimidinone moieties. Its chemical structure allows for various biological activities, making it a compound of interest in medicinal chemistry and drug development. The compound is identified by the Chemical Abstracts Service number 1184917-78-9 and has a molecular formula of C11H12N4O, with a molecular weight of approximately 216.24 g/mol .
1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one belongs to the class of heterocycles, specifically those containing both nitrogen and carbon in their ring structures. It is classified under benzimidazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method utilizes polyphosphoric acid as a cyclodehydrating agent, facilitating the formation of the tetrahydropyrimidinone structure through cyclization reactions .
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. The use of solvents such as ethanol or acetic acid can enhance the reaction efficiency. Characterization of the synthesized compound is usually performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of 1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one can be represented using various chemical notation systems:
The compound features a bicyclic structure that combines a benzimidazole ring with a tetrahydropyrimidinone framework, providing unique chemical properties that contribute to its biological activity .
1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one is capable of undergoing various chemical reactions:
These reactions are significant for synthesizing derivatives with enhanced biological activities. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yields.
The mechanism of action for 1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific biological targets. It has been observed to inhibit tubulin polymerization, which disrupts microtubule formation in cells. This action leads to apoptosis in cancer cells, indicating potential therapeutic applications in oncology .
Research indicates that this compound may interact with various enzymes and proteins, modulating their activity and influencing cellular pathways related to cell growth and apoptosis.
Property | Value |
---|---|
Molecular Formula | C11H12N4O |
Molecular Weight | 216.24 g/mol |
Appearance | Solid (typically crystalline) |
Melting Point | Not specified |
The compound exhibits moderate solubility in organic solvents, while its solubility in water may vary depending on pH conditions. Its stability under different environmental conditions is also a key factor in its application potential .
The applications of 1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one span several fields:
The synthesis of 1-(1H-benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one derivatives relies on strategic heterocyclic hybridization. A prominent approach involves the condensation of ortho-phenylenediamines with tetrahydropyrimidine-2-carboxylic acid derivatives under reflux conditions in aprotic solvents like DMF or DMSO. This method achieves cyclodehydration at 110–130°C, forming the critical C2–N1 bond between benzimidazole and tetrahydropyrimidinone moieties [1] [3]. Alternatively, N-alkylated benzimidazole precursors undergo nucleophilic addition to activated cyclic ureas (e.g., 2-chlorotetrahydropyrimidine), though this route suffers from regioselectivity challenges at N1/N3 positions of the tetrahydropyrimidinone ring [3]. Recent advances employ in situ generated ketenes from substituted acetic acids, which react with 2-aminobenzimidazoles to form linear intermediates that subsequently cyclize under acidic catalysis [1].
Table 1: Comparative Synthetic Routes for Benzimidazole-Tetrahydropyrimidinone Hybrids
Method | Precursors | Conditions | Yield (%) | Key Limitation |
---|---|---|---|---|
Carboxylic acid condensation | o-Phenylenediamine + THP-2-carboxylic acid | DMF, 120°C, 12 h | 45–62 | Low functional group tolerance |
N-Alkylation/cyclization | 2-Chloro-THP + 2-substituted benzimidazole | K₂CO₃, DMSO, 80°C, 8 h | 38–55 | Regioselectivity issues |
Ketenimine cyclization | 2-Aminobenzimidazole + ketene precursor | PPA, 100°C, 6 h | 68–74 | Requires anhydrous conditions |
PPA = Polyphosphoric acid
Regioselectivity in ring closure is achieved using transition metal catalysts and Brønsted acids. Palladium(II)/XPhos systems enable Suzuki-Miyaura coupling of halogenated benzimidazoles with tetrahydropyrimidinone-boronic esters, constructing the hybrid scaffold while preserving labile substituents (e.g., methoxy or fluoro groups) [4]. For direct N-alkylation, CuI/1,10-phenanthroline catalyzes the coupling of 2-chlorobenzimidazoles with tetrahydropyrimidin-2-ones at 60°C, suppressing N1/N3 isomer formation through chelation control [4]. Brønsted acids like p-TSA facilitate dehydrative cyclization in solvent-free environments by activating carbonyl groups toward nucleophilic attack by benzimidazole amines. This method achieves >90% regioselectivity for the N1-linked isomer due to steric discrimination at C2 [7]. Lewis acid-catalyzed ring expansions of benzimidazole-fused aziridines using CO₂ under pressure (20 bar) provide an alternative route to tetrahydropyrimidinone derivatives with 76–84% yield [3].
Conventional thermal synthesis faces limitations in efficiency and selectivity, which are overcome via microwave irradiation. Solvent-free Biginelli-type reactions between 2-aminobenzimidazole, aldehydes, and β-ketoesters under 300 W microwaves yield dihydropyrimidine intermediates in 15 minutes. Subsequent oxidation with DDQ furnishes the tetrahydropyrimidinone hybrids with 85% average yield—a 60% reduction in reaction time versus thermal methods [7]. Benzimidazole-thiol precursors undergo cyclocondensation with urea derivatives on alumina-supported catalysts under microwaves (250 W), achieving near-quantitative conversion due to efficient dielectric heating. This approach eliminates solvent waste and enhances atom economy by 30% [7]. Continuous-flow microwave reactors further optimize scalability, maintaining 75–82% yield at gram-scale production through precise temperature modulation (140±5°C) [9].
Late-stage diversification of the core scaffold exploits three reactive sites: (i) N1–H of tetrahydropyrimidinone, (ii) C4 of benzimidazole, and (iii) C5/C6 of tetrahydropyrimidinone. N-Alkylation using alkyl halides/K₂CO₃ in acetone selectively targets the tetrahydropyrimidinone nitrogen, enabling installation of pharmacophores like ethyl bromoacetate (yield: 78%) or 4-fluorobenzyl chloride (yield: 83%) [1] [10]. Electrophilic aromatic bromination at C5/C6 positions of benzimidazole occurs regioselectively using Br₂/AcOH, providing handles for cross-coupling reactions. Subsequent Suzuki coupling with arylboronic acids introduces biaryl motifs that enhance DNA-binding affinity in antimicrobial derivatives [10]. Mannich reactions at C4 of benzimidazole using secondary amines and formaldehyde generate aminomethylated analogs with improved solubility.
Table 2: Functionalization Reactions of the Core Hybrid Scaffold
Target Site | Reaction | Reagents/Conditions | Products | Yield (%) |
---|---|---|---|---|
N1 of THP ring | N-Alkylation | R-X, K₂CO₃, acetone, 60°C | N1-substituted derivatives | 75–88 |
C4 of benzimidazole | Bromination | Br₂, AcOH, 25°C, 2 h | 4-Bromobenzimidazole hybrids | 63–70 |
C5/C6 of THP ring | Mannich reaction | R₂NH, CH₂O, EtOH, reflux | Aminomethylated analogs | 58–65 |
C4 (post-bromination) | Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, dioxane | Biaryl-functionalized hybrids | 72–80 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7